molecular formula C8H9Br2NO3 B11795268 Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Cat. No.: B11795268
M. Wt: 326.97 g/mol
InChI Key: HIDLQFSEEDLHLA-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with bromine atoms and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the bromination of a pyrrole derivative followed by esterification. One common method involves the reaction of 3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted pyrrole derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of oxidized pyrrole derivatives.

Scientific Research Applications

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms and the ester group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
  • Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate

Uniqueness

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial properties, and mechanisms of action, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with dibrominated and keto groups, which are critical for its biological activity. The structural formula can be represented as follows:

CxHyBr2NzOw\text{C}_x\text{H}_y\text{Br}_2\text{N}_z\text{O}_w

1. Cytotoxicity

Research has indicated that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on fused pyrrole derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in HepG2 (liver cancer) and EACC (esophageal cancer) cell lines. The cytotoxicity was assessed using the resazurin assay, revealing that this compound may exhibit similar effects due to its structural characteristics .

2. Antibacterial Activity

Several studies have investigated the antibacterial properties of pyrrole derivatives. This compound was evaluated against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with various infections .

Table 1: Antibacterial Activity of this compound

BacteriaActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Proteus mirabilis10 mm

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression .
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of pro-apoptotic proteins .

Case Studies

Case Study 1: In Vitro Anticancer Activity

A study evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value suggesting potent activity comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against multiple bacterial strains using the agar disc diffusion method. Results demonstrated significant inhibition zones indicating effective antibacterial action.

Properties

Molecular Formula

C8H9Br2NO3

Molecular Weight

326.97 g/mol

IUPAC Name

ethyl 2-(3,4-dibromo-5-oxo-2H-pyrrol-1-yl)acetate

InChI

InChI=1S/C8H9Br2NO3/c1-2-14-6(12)4-11-3-5(9)7(10)8(11)13/h2-4H2,1H3

InChI Key

HIDLQFSEEDLHLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC(=C(C1=O)Br)Br

Origin of Product

United States

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